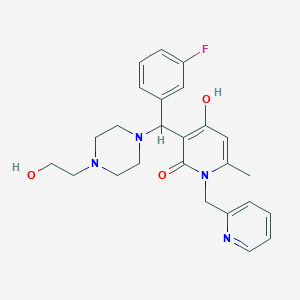![molecular formula C20H22N2O2S B2862256 N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide CAS No. 941871-15-4](/img/structure/B2862256.png)
N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide” is an acylated derivative of lysergic acid diethylamide (LSD), which has been sold as a designer drug . It was first identified in Japan in 2023 on blotter paper misrepresented as containing 1D-LSD, but which on analysis was determined to contain this compound instead .
Synthesis Analysis
Thiophene-based analogs have been synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound has been characterized by various physicochemical techniques viz UV–Vis., Infrared, and NMR . It crystallizes in the monoclinic system having space group .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .Aplicaciones Científicas De Investigación
Anti-Inflammatory Applications
Thiophene derivatives have been reported to exhibit significant anti-inflammatory properties. The presence of the thiophene moiety within VU0497494-1 could potentially be exploited to develop new anti-inflammatory agents. These compounds can modulate the inflammatory response in the body, which is beneficial for treating conditions like arthritis and other chronic inflammatory diseases .
Antipsychotic Potential
Compounds with a thiophene nucleus have shown promise as antipsychotic drugs. VU0497494-1 could be investigated for its efficacy in modulating neurotransmitter systems in the brain, which may offer therapeutic benefits for mental health disorders such as schizophrenia .
Anti-Arrhythmic Effects
The structural features of VU0497494-1 suggest potential applications in the treatment of cardiac arrhythmias. By targeting specific ion channels in the heart, derivatives of this compound could help in stabilizing heart rhythm and preventing irregular heartbeats .
Antioxidant Properties
Thiophene derivatives are known to possess antioxidant capabilities. VU0497494-1 could serve as a lead compound for the development of new antioxidants, which are crucial in protecting the body from oxidative stress and related diseases, including neurodegenerative disorders .
Cancer Research
The thiophene-2-carbonyl moiety is a significant component in the synthesis of compounds with anti-cancer properties. VU0497494-1 could be used to inhibit certain kinases or other enzymes involved in cancer cell proliferation, making it a valuable asset in oncology research .
Hypoxia-Inducible Factor Activation
Research has indicated that furan- and thiophene-2-carbonyl amino acid derivatives can activate Hypoxia-Inducible Factor (HIF) by inhibiting Factor Inhibiting HIF-1 (FIH-1). VU0497494-1, with its thiophene-2-carbonyl group, may similarly be used to modulate HIF, which plays a critical role in cellular response to low oxygen levels and is of interest in treating conditions like ischemia .
Mecanismo De Acción
Target of Action
It is an acylated derivative of lysergic acid diethylamide (lsd), which is known to interact with serotonin receptors .
Mode of Action
As an LSD analog, VU0497494-1 likely interacts with its targets in a similar manner to LSD. LSD is known to bind to and activate serotonin receptors, leading to a cascade of biochemical reactions that result in its psychoactive effects . .
Biochemical Pathways
Given its structural similarity to LSD, it may influence the serotonin system, which plays a role in mood regulation, cognition, and perception .
Pharmacokinetics
As an LSD analog, it is likely absorbed orally, distributed throughout the body, metabolized in the liver, and excreted via the kidneys . .
Result of Action
As an LSD analog, it may induce changes in perception, thought processes, and mood . .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c23-19(14-5-1-2-6-14)21-16-9-10-17-15(13-16)7-3-11-22(17)20(24)18-8-4-12-25-18/h4,8-10,12-14H,1-3,5-7,11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRXDSAOGITQCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-benzyl-9-(2,4-dimethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2862173.png)

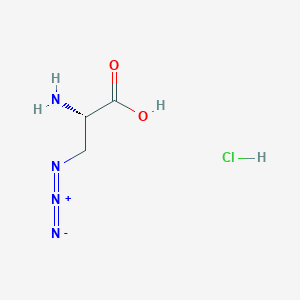
![N-(3-chloro-4-methylphenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2862179.png)
![N-(2-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2862180.png)
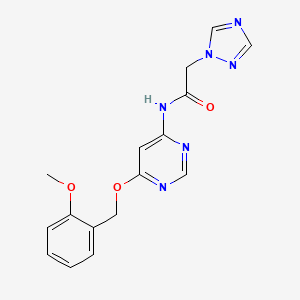
![N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-4-methyl-3-nitrobenzamide](/img/structure/B2862184.png)
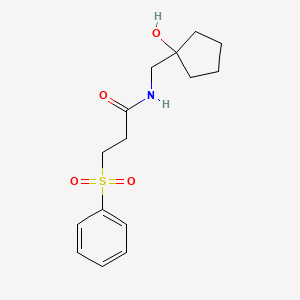
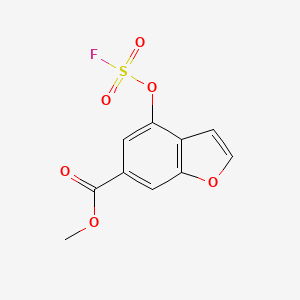

![N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B2862191.png)
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2862192.png)

